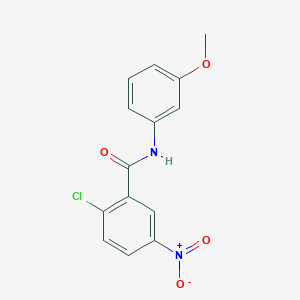
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one is not fully understood. However, it is believed to exert its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The compound has also been shown to have DNA intercalating properties, which may contribute to its use as a fluorescent probe for DNA damage.
实验室实验的优点和局限性
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has several advantages for use in lab experiments. It is a fluorescent compound, which makes it useful for imaging studies. It is also relatively easy to synthesize and purify, which makes it accessible for use in various research applications. However, the compound has limitations as well. It is highly reactive and can cause damage to cells upon exposure to light. It also has limited solubility in water, which can make it difficult to use in certain experimental protocols.
未来方向
There are several future directions for research on 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in photodynamic therapy for the treatment of cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for its use in various research applications.
合成方法
The synthesis of 2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one involves the reaction of 2-chloro-1,4-naphthoquinone with thiomorpholine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
2-chloro-7-(4-thiomorpholinyl)-1H-phenalen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been used as a fluorescent probe for the detection of DNA damage. In addition, it has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to induce cell death.
属性
IUPAC Name |
2-chloro-7-thiomorpholin-4-ylphenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-14-10-11-2-1-3-12-15(19-6-8-21-9-7-19)5-4-13(16(11)12)17(14)20/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZISIZBBMLLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C3C4=C(C=CC=C24)C=C(C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)

![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)
